molecular formula C10H10ClNOS B101799 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one CAS No. 18850-35-6

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

Cat. No. B101799
CAS RN: 18850-35-6
M. Wt: 227.71 g/mol
InChI Key: WTVBWSODDCUAAV-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one, commonly known as 8-chloro-2H-1,6-benzothiazocin-5(6H)-one, is a synthetic compound used in organic chemistry and biochemistry. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, and is used in research studies to investigate its effects on the body. 8-chloro-2H-1,6-benzothiazocin-5(6H)-one is a valuable tool for scientists, as it has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Research: Clobazam Related Compound

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one: is structurally related to Clobazam , a medication used primarily for treating anxiety and seizure disorders . As a reference standard in pharmaceutical research, this compound can be used to identify and quantify impurities during the synthesis of Clobazam, ensuring the purity and safety of the medication.

Biological Evaluation: Insulin-Mimetic Activities

Derivatives of benzothiazocin, such as 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one , have been evaluated for their insulin-mimetic activities . Research in this area explores the potential of these compounds as hypoglycemic agents, which could lead to new treatments for diabetes.

Material Science: Thermal Stability

In material science, the benzothiazocin ring system is investigated for its contribution to thermal stability . Compounds with this structure could be used to create materials that withstand high temperatures, which is crucial for applications such as aerospace and industrial manufacturing.

properties

IUPAC Name

8-chloro-2,3,4,6-tetrahydro-1,6-benzothiazocin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c11-7-3-4-9-8(6-7)12-10(13)2-1-5-14-9/h3-4,6H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVBWSODDCUAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C2)Cl)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172207
Record name 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

CAS RN

18850-35-6
Record name 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18850-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018850356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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